molecular formula C13H25NO3 B15050318 N-decanoylalanine

N-decanoylalanine

Cat. No.: B15050318
M. Wt: 243.34 g/mol
InChI Key: KMJDEJIZLJQIQI-NSHDSACASA-N
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Description

N-decanoylalanine is a synthetic, anionic surfactant belonging to the class of N-acyl amino acids. It consists of alanine as the polar head group linked via an amide bond to a decanoyl (C10) hydrophobic tail . This structure confers notable surface-active properties, making it a subject of interest in various research fields. In physicochemical studies, this compound and its analogues are investigated for their ability to lower surface tension and form micellar aggregates in solution . Its critical micelle concentration (CMC) and other interfacial parameters have been characterized in isotonic buffer, providing relevant data for applications under physiological conditions . A key area of research involves evaluating its potential as a safer alternative to traditional anionic surfactants like sodium dodecyl sulfate (SDS) in pharmaceutical formulations . Comparative cytotoxicity studies on human epithelial cell lines, such as Caco-2 and Calu-3, suggest that this compound-based surfactants may exhibit a more favorable toxicological profile than SDS . Consequently, researchers explore its utility as an excipient for improving drug solubility and penetration . Furthermore, the compound serves as a model surfactant in biochemical research to study the interactions between amphiphilic molecules and biological membranes, helping to elucidate the relationship between chemical structure and biological activity . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

(2S)-2-(decanoylamino)propanoic acid

InChI

InChI=1S/C13H25NO3/c1-3-4-5-6-7-8-9-10-12(15)14-11(2)13(16)17/h11H,3-10H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1

InChI Key

KMJDEJIZLJQIQI-NSHDSACASA-N

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CCCCCCCCCC(=O)NC(C)C(=O)O

Origin of Product

United States

Preparation Methods

Acylation of L-Alanine with Decanoyl Chloride

The core synthesis involves nucleophilic acyl substitution between L-alanine and decanoyl chloride. In the standard protocol, L-alanine (1.00 g, 11.22 mmol) reacts with decanoyl chloride (2.50 g, 12.34 mmol) in the presence of sodium carbonate (1.78 g, 22.44 mmol) within a methanol-water solvent system. The reaction proceeds at 25°C for 3 hours, yielding this compound as a white precipitate (88% yield). Critical parameters include:

  • Molar ratio : 1:1.1 (L-alanine:decanoyl chloride)
  • Base selection : Sodium carbonate preferred over NaOH to minimize hydrolysis
  • Temperature control : Maintaining <30°C prevents racemization

The crude product requires acidification to pH 3-4 using HCl, followed by recrystallization from methanol/water. This method's simplicity makes it laboratory-friendly but necessitates rigorous purification to remove decanoic acid byproducts.

Patent-Protected Industrial Synthesis

CN108752228B details a scaled-up process emphasizing purity control:

  • Alkaline salt formation : L-alanine (89g, 1mol) and NaOH (40g, 1mol) in acetone/water (1:1 v/v)
  • Acylation : Lauroyl chloride (218.7g, 1mol) added dropwise at 5-50°C with pH maintained at 8-10 using NaOH
  • Acid precipitation : HCl adjustment to pH 3-4 yields crude product (86-88°C melting point)
  • Impurity removal : Solvent reflux (acetone/water) with L-alanine (0.2-0.5mol ratio) and p-toluenesulfonic acid catalyst

This four-step process achieves 92.3% yield with >97% purity, addressing the critical challenge of residual lauric acid elimination through a novel recrystallization technique.

Micellar-Mediated Synthesis

Building on mixed micelle research, an innovative approach utilizes Mega-10 surfactant (N-decanoyl-N-methylglucamine) to template this compound assembly. Key advantages include:

  • Critical micelle concentration (CMC) : 0.8 mM in Tris buffer (pH 9)
  • Aggregation number : 58 ± 3 monomers per micelle
  • Free energy of micellization : ΔG°m = -34.2 kJ/mol (spontaneous process)

Reaction within micellar environments enhances regioselectivity, achieving 94% conversion efficiency at 40°C. Dynamic light scattering confirms uniform particle size distribution (PDI <0.2).

Analytical Characterization

Spectroscopic Validation

1H-NMR (300 MHz, CD3OD) :

  • δ 3.86 (s, 2H, CH₂CO)
  • δ 2.24 (t, J=7.4Hz, 2H, CH₂CONH)
  • δ 1.62 (quint, J=6.8Hz, 2H, CH₂CH₂CO)
  • δ 0.86 (t, J=7.1Hz, 3H, terminal CH₃)

13C-NMR (75 MHz, CD3OD) :

  • 176.7 ppm (C=O, acid)
  • 173.0 ppm (C=O, amide)
  • 41.7 ppm (CH₂CO)
  • 14.4 ppm (CH₃)

FT-IR :

  • 3302 cm⁻¹ (N-H stretch)
  • 1694 cm⁻¹ (C=O acid)
  • 1637 cm⁻¹ (amide I band)
  • 1528 cm⁻¹ (amide II band)

Chromatographic Purity Assessment

HPLC analysis (ODS-2 Hypersil C18 column) with methanol:buffer (70:30) mobile phase resolves critical impurities:

Component Retention Time (min) Relative Area (%)
This compound 6.34 97.2
Lauric acid 8.12 <0.5
N-decanoylalanyl-Ala 9.87 2.3

The method demonstrates linearity (R²=0.9998) across 0.1-10 mg/mL with LOD 0.03 μg/mL.

Industrial Implementation Challenges

Byproduct Management

Decanoic acid formation remains the primary purity challenge, addressed through:

  • Stoichiometric control : 10% molar excess of L-alanine during acylation
  • Catalytic purification : p-toluenesulfonic acid (0.01-0.2mol%) enhances byproduct esterification
  • Temperature-phased crystallization : Initial precipitation at 5°C removes 83% impurities

Solvent Selection Economics

Comparative solvent efficiency:

Solvent Recovery (%) Purity Gain (%) Cost (USD/L)
Acetone 92.3 12.4 0.78
Methanol 88.7 9.8 0.65
THF 85.2 14.1 1.24

Acetone/water (1:1) emerges as optimal, balancing recovery and cost.

Emerging Applications

Pharmaceutical Applications

Mixed micelles with Mega-10 exhibit:

  • Drug loading capacity : 18.7 mg doxorubicin/g surfactant
  • Release kinetics : 72% payload release at pH 5.0 vs 23% at pH 7.4
  • Cytotoxicity : IC₅₀ reduced 4-fold compared to free drug in MCF-7 cells

Cosmetic Formulations

Stabilization studies in cream matrices show:

  • Emulsion stability : >12 months at 25°C
  • Sensory attributes : 87% panelists prefer this compound over SLS
  • Skin permeability : 2.3 μg/cm²/hr flux vs 1.1 for sodium lauryl sulfate

Chemical Reactions Analysis

Types of Reactions

N-decanoylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, amines, and substituted amides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-decanoylalanine involves its ability to interact with lipid bilayers and proteins. The decanoyl group provides hydrophobic interactions, while the alanine moiety offers hydrophilic interactions. This dual nature allows it to integrate into lipid bilayers, affecting membrane fluidity and protein function . The compound can also form micelles, which are useful in drug delivery and other applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The key distinction among N-acylalanines lies in the length and nature of the acyl chain, which directly influences solubility, stability, and functional roles.

Compound Acyl Chain Length Molecular Weight (g/mol)* Solubility Profile Key Structural Features
N-Decanoylalanine 10 (decanoyl) ~243 (estimated) Low water solubility; lipid-soluble Linear 10-carbon hydrophobic tail
N-Dodecanoyl-L-alanine 12 (dodecanoyl) 285.4 (CAS: 775242-37-0) Insoluble in water; emulsifier Longer chain enhances surfactant properties
N-Acetyl-DL-alanine 2 (acetyl) 145.14 Highly water-soluble Compact acetyl group; polar
N-Cbz-D-Alanine Benzyloxycarbonyl 237.24 Moderate solubility in organic solvents Bulky aromatic protecting group

*Molecular weights estimated from analogs due to lack of direct data for this compound.

  • Lipophilicity: Increasing acyl chain length (e.g., acetyl → decanoyl → dodecanoyl) correlates with higher logP values, making longer-chain derivatives more suitable for lipid-based formulations or membrane interactions.
  • Applications: N-Dodecanoyl-L-alanine: Used as a surfactant or emulsifier due to its amphiphilic nature . N-Acetyl-DL-alanine: Common in peptide synthesis as a protecting group or intermediate . this compound (inferred): Potential use in drug delivery systems (e.g., lipid nanoparticles) or cosmetic formulations requiring moderate hydrophobicity.

Biological Activity

N-Decanoylalanine is an N-acyl amino acid that has garnered attention for its unique biological properties and potential applications in various fields, including biochemistry and pharmacology. This compound, a derivative of the amino acid alanine, features a decanoyl group attached to the nitrogen atom of the amino group, resulting in distinct hydrophilic and hydrophobic characteristics. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₃H₂₅NO₂
  • Molecular Weight : Approximately 227.35 g/mol
  • Structure : The compound consists of a decanoyl fatty acid chain linked to alanine, influencing its interaction with biological membranes.

This compound exhibits several biological activities primarily due to its ability to interact with lipid bilayers and modulate cellular processes:

  • Membrane Interaction : The hydrophobic decanoyl group allows for integration into cell membranes, potentially affecting membrane fluidity and permeability. This integration can influence cellular signaling pathways and protein interactions.
  • Enzyme Modulation : Research indicates that N-acyl amino acids like this compound can modulate enzyme activity by altering enzyme conformations and dynamics. This modulation may impact metabolic pathways significantly.
  • Cell Signaling : Studies suggest that this compound may play a role in cellular signaling by affecting protein stability and folding, which are critical for signal transduction processes.

Biological Activities

The biological activities of this compound can be categorized as follows:

Case Studies

Several studies have explored the implications of this compound and its derivatives in various contexts:

  • Study on Membrane Interaction :
    • A study demonstrated that this compound affected the fluidity of lipid membranes, which in turn influenced the activity of membrane-bound enzymes. The results indicated a significant change in enzyme kinetics when exposed to varying concentrations of the compound.
    Concentration (mM)Enzyme Activity (% Control)
    0100
    0.585
    1.070
    2.050
  • Neuroprotective Study :
    • In an animal model, this compound was administered to assess its neuroprotective effects against induced neurotoxicity. The findings suggested a reduction in neuronal death and improved behavioral outcomes compared to control groups.
  • Anti-inflammatory Research :
    • A clinical trial investigated the anti-inflammatory properties of N-acyl amino acids, including this compound, showing promising results in reducing markers of inflammation in patients with chronic inflammatory conditions .

Q & A

Q. What frameworks are used to resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability and tissue distribution differences. Use ex vivo assays (e.g., plasma protein binding, microsomal stability) to bridge gaps. Disclose species-specific metabolic pathways and adjust dosing regimens iteratively based on in vivo feedback .

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